Aminopterin - 54-62-6

Aminopterin

Catalog Number: EVT-259554
CAS Number: 54-62-6
Molecular Formula: C19H20N8O5
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminopterin (N-[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]-L-glutamic acid) is a folic acid analog that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [] It is classified as an antimetabolite and has played a crucial role in scientific research for its ability to interfere with cellular processes that depend on folic acid, particularly DNA synthesis. [, , , ]

Future Directions
  • Improved Analogs: Research efforts continue to focus on developing novel Aminopterin analogs with enhanced selectivity for target cells, reduced toxicity, and improved pharmacokinetic properties. [, , ]

10-ethyl-10-deazaaminopterin

Compound Description: 10-ethyl-10-deazaaminopterin (Edatrexate) is a potent antifolate drug that acts by inhibiting DHFR. This compound belongs to the 10-deazaaminopterin class, characterized by the replacement of the N10 nitrogen in the pteridine ring with a carbon atom. Edatrexate has shown promising activity against various human cancers, including lung and breast cancer. []

Relevance: 10-ethyl-10-deazaaminopterin is structurally related to aminopterin, sharing the same core structure but with modifications at the 10-position. Specifically, it replaces the N10 nitrogen with a carbon (10-deaza modification) and introduces an ethyl group at this position. These structural alterations result in superior intracellular transport via the reduced folate carrier (RFC-1) and enhanced polyglutamylation, leading to greater cytotoxicity compared to aminopterin and methotrexate. [, ] In terms of DHFR inhibition, 10-ethyl-10-deazaaminopterin exhibits a lower Km value in murine L1210 leukemia cells compared to aminopterin and methotrexate, indicating a higher affinity for the enzyme. []

10-deazaminopterin

Relevance: 10-deazaminopterin is structurally similar to both aminopterin and 10-ethyl-10-deazaaminopterin, differing only in the substituent at the 10-position. While 10-ethyl-10-deazaaminopterin has an ethyl group at this position, 10-deazaminopterin has only a hydrogen atom. This difference in structure affects its interaction with the target enzyme, DHFR, and its transport characteristics. [, ] Studies have shown that 10-deazaminopterin exhibits a lower affinity for the transport carrier and folylpolyglutamate synthetase compared to aminopterin in Ehrlich ascites tumor cells. [] Furthermore, the 10-deazaminopterin analogue shows weaker inhibition of human thymidylate synthase compared to aminopterin and methotrexate. []

Folic Acid

Relevance: Folic acid is the naturally occurring compound that aminopterin and other antifolates, including methotrexate, structurally mimic. Aminopterin acts as a competitive antagonist to folic acid, disrupting folate metabolism and inhibiting cell growth. [, , , , , ] Structurally, aminopterin differs from folic acid by the presence of an amino group (NH2) at the 4-position of the pteridine ring, which replaces a hydroxyl group (OH) in folic acid. This subtle structural difference is crucial for aminopterin's antagonistic activity. []

Aminopterin Diglutamate

Relevance: Aminopterin diglutamate is a metabolite of aminopterin formed inside cells through the action of folylpolyglutamate synthetase. [, ] It plays a crucial role in the mechanism of action of aminopterin. [] Compared to methotrexate diglutamate, aminopterin diglutamate exhibits a lower affinity for FPGS from L1210 leukemia cells, Sarcoma 180 cells, and proliferative intestinal epithelium, indicating potential differences in their pharmacological profiles. []

Other Related Compounds:

  • N10-methylfolic acid: This compound is a methylated derivative of folic acid. While not directly tested in the provided papers, its 5-methyl-5-deaza analogue is mentioned in the context of DHFR inhibition. [] This suggests a potential relevance of N10-methylfolic acid to the study of aminopterin and its analogues.
  • 5-deazaaminopterin: This compound belongs to the 5-deaza class of antifolates. It shows significant anticancer activity both in vitro and in vivo. [] Although not extensively discussed, it highlights the ongoing efforts to develop novel aminopterin analogues with improved therapeutic profiles.
  • 5-deazamethotrexate: Similar to 5-deazaaminopterin, this compound is a 5-deaza analogue of methotrexate. [] It is mentioned in the context of DHFR inhibition and antitumor activity, suggesting potential similarities in the mechanism of action with aminopterin and its analogues.
  • 2'-fluoroaminopterin and 3'-fluoroaminopterin: These compounds are fluorinated analogues of aminopterin. [] They were synthesized and evaluated for their ability to inhibit dihydrofolate reductase, highlighting the exploration of structural modifications to optimize the activity of aminopterin.
  • Azahomoaminopterin: This compound represents a novel type of folic acid antimetabolite, containing an extended aliphatic chain between the pteridine and aromatic nucleus. [] Although it exhibits some cytostatic activity, its overall profile suggests a different mode of action compared to aminopterin.
Source and Classification

Aminopterin is classified as an antifolate drug and is derived from folic acid. It was first synthesized in the 1940s and has been used in various medical applications, including cancer therapy and as a selective agent in cell culture media. Its use has diminished with the advent of methotrexate, which has a more favorable therapeutic index .

Synthesis Analysis

The synthesis of aminopterin involves several steps that typically start from pteridine derivatives. One common method includes the following stages:

  1. Formation of Pteridine Ring: The initial step involves creating the pteridine structure through cyclization reactions involving appropriate precursors such as 2-amino-4-hydroxy-6-formylpteridine.
  2. Amination: The introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
  3. Coupling with Glutamic Acid: The final step involves coupling the synthesized pteridine derivative with glutamic acid to form aminopterin.

The synthesis parameters such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity. Typically, reactions are conducted under controlled conditions to minimize degradation due to light and heat .

Molecular Structure Analysis

Aminopterin has a molecular formula of C19H20N8O5C_{19}H_{20}N_{8}O_{5} and a molecular weight of approximately 440.41 g/mol . The structure consists of:

  • A pteridine ring system
  • An amino group at the 4-position
  • A glutamic acid moiety

The pteridine ring is essential for its biological activity as it mimics folic acid's structure, allowing it to bind to dihydrofolate reductase effectively. The spatial arrangement and electronic properties of these functional groups are crucial for its inhibitory action against the enzyme .

Structural Data

  • Melting Point: Aminopterin typically melts at around 200 °C.
  • Solubility: It is slightly soluble in ethanol and moderately soluble in water but should not be stored in aqueous solutions for extended periods due to stability issues .
Chemical Reactions Analysis

Aminopterin participates in several key chemical reactions:

  1. Enzyme Inhibition: By binding to dihydrofolate reductase, aminopterin inhibits the conversion of dihydrofolate to tetrahydrofolate, disrupting folate metabolism.
  2. Cellular Apoptosis: Research indicates that aminopterin can induce apoptosis in certain cell lines by requiring de novo protein synthesis for its apoptotic effects .
  3. Stability Reactions: Aminopterin is sensitive to light and heat; thus, it can undergo degradation reactions that affect its efficacy if not stored properly.

The inhibition constant (Ki) values indicate strong binding affinity to dihydrofolate reductase, showcasing its potency as an antifolate agent .

Mechanism of Action

Aminopterin's mechanism of action primarily revolves around its role as an inhibitor of dihydrofolate reductase. By competing with dihydrofolate for binding sites on the enzyme, aminopterin effectively blocks the production of tetrahydrofolate. This blockade leads to:

  • Decreased Nucleotide Synthesis: The reduction in tetrahydrofolate levels impairs the synthesis of purines and pyrimidines, which are essential for DNA and RNA production.
  • Inhibition of Cell Proliferation: As a consequence, cellular division is hindered, making aminopterin effective against rapidly dividing cancer cells.
  • Induction of Apoptosis: Studies have shown that aminopterin treatment can lead to apoptosis in specific cell types through pathways involving pro-apoptotic factors like Myc oncoprotein .
Physical and Chemical Properties Analysis

Aminopterin exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a crystalline solid.
  • Stability: Aminopterin is stable under dry conditions but degrades when exposed to light or moisture.
  • Storage Conditions: Recommended storage at -20 °C; solutions should be prepared fresh when needed due to instability in aqueous environments .

Key Properties

PropertyMeasurement
Molecular Weight440.41 g/mol
Melting Point~200 °C
SolubilitySlightly soluble in ethanol; moderately soluble in water
StabilitySensitive to light/heat
Applications

Aminopterin has several important applications in both clinical and research settings:

  1. Cancer Treatment: Historically used in treating acute lymphoblastic leukemia, although now largely replaced by methotrexate due to better safety profiles.
  2. Cell Culture: Aminopterin is widely utilized in HAT (hypoxanthine-aminopterin-thymidine) media for selecting hybridoma cells that produce monoclonal antibodies.
  3. Research Tool: Its ability to inhibit dihydrofolate reductase makes it valuable for studying folate metabolism and related pathways in various biological systems .
Introduction to Aminopterin: Historical and Chemical Foundations

Discovery and Development of Aminopterin as a Folate Antagonist

Aminopterin (chemical name: N-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid) was first synthesized by American biochemist Yellapragada Subbarow and his team at American Cyanamid Company (Lederle Laboratories) in the 1940s. This compound emerged from systematic efforts to modify the folic acid structure, specifically by substituting the 4-hydroxyl group with an amino moiety, creating a 4-aminofolic acid derivative [1] [6]. The strategic modification aimed to generate a competitive inhibitor of folate-dependent enzymes, capitalizing on the critical role of folates in nucleotide biosynthesis.

In 1947, pediatric pathologist Sidney Farber conducted landmark clinical trials using Aminopterin to induce temporary remissions in children with acute lymphoblastic leukemia. This marked the first successful pharmacological intervention for leukemia and validated the concept of antimetabolite therapy in oncology [1] [6]. By 1953, Lederle Laboratories commercially marketed Aminopterin for pediatric leukemia. However, manufacturing complexities—including its light sensitivity and tendency to degrade under heat—complicated large-scale production. These challenges, alongside evolving clinical preferences, led to its discontinuation in 1964 in favor of Methotrexate [1] [6]. Beyond oncology, Aminopterin demonstrated efficacy in autoimmune conditions. Off-label use cleared psoriatic lesions in over 4,000 patients in the 1950s–1960s, establishing its immunomodulatory potential [1].

Comparative Analysis with Methotrexate: Structural and Functional Divergence

Aminopterin and Methotrexate (originally named Amethopterin) are structurally homologous 4-aminofolate antifolates but exhibit key biochemical distinctions. Aminopterin lacks the N-methyl group at the N10 position present in Methotrexate (see Table 1). This minor structural difference significantly impacts their pharmacological behavior [1] [6].

Table 1: Structural and Functional Attributes of Aminopterin vs. Methotrexate

AttributeAminopterinMethotrexate
IUPAC Name(2S)-2-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamido)pentanedioic acid(2S)-2-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid
Substituent at N10HydrogenMethyl group
Enzyme Affinity (Kd)~5 pM for Dihydrofolate Reductase~1–10 nM for Dihydrofolate Reductase
Polyglutamation EfficiencyHigh (retains potency as polyglutamate)Moderate
Clinical AdoptionDiscontinued (1964)First-line antifolate

Functionally, Aminopterin demonstrates a 10- to 100-fold higher binding affinity for Dihydrofolate Reductase compared to Methotrexate, attributable to reduced steric hindrance at its N10 position [1] [6]. This enables more potent inhibition of tetrahydrofolate regeneration, depleting nucleotide pools and halting DNA/RNA synthesis. Despite superior in vitro enzyme inhibition, preclinical studies in murine leukemia models revealed overlapping cytotoxicity profiles. A 2009 study comparing both drugs against acute lymphoblastic leukemia cell lines and xenografts found near-equivalent in vivo efficacy, with Aminopterin showing marginally lower minimum survival fractions in 3 of 15 cell lines [2].

The drugs also differ in cellular uptake kinetics. Aminopterin’s transport into cells via the Reduced Folate Carrier is more efficient, and its polyglutamated forms exhibit greater intracellular retention and prolonged target inhibition [6]. These properties have renewed interest in Aminopterin as a potential therapeutic alternative where Methotrexate resistance emerges from impaired polyglutamation or transport [1] [6].

Chemical Synthesis and Stability: Degradation Pathways under Environmental Stressors

The synthesis of Aminopterin involves multi-step conjugation of pteridine, p-aminobenzoic acid, and glutamic acid precursors. Key stages include:

  • Pteridine Core Modification: 2,4,5,6-Tetraaminopyrimidine is condensed with dibromopropionaldehyde to form the 2,4-diaminopteridin-6-yl scaffold.
  • Linker Attachment: Bromination at the C6 position enables nucleophilic substitution with N-(4-aminobenzoyl)-L-glutamic acid.
  • Chiral Purification: Resolution of L-glutamate enantiomers via chromatography or crystallization [1] [3].

Aminopterin’s inherent instability arises from:

  • Photodegradation: Exposure to UV/visible light cleaves the C9–N10 bond, yielding p-aminobenzoylglutamate and a pterin-6-aldehyde derivative.
  • Thermal Decomposition: Heating above 40°C accelerates hydrolysis of the peptide bond linking glutamate and p-aminobenzoate.
  • Oxidative Damage: The diaminopteridine ring undergoes oxidation to form inactive 7,8-dihydro derivatives [1] [3].

Table 2: Degradation Pathways of Aminopterin Under Environmental Stress

Stress FactorPrimary Degradation PathwayResultant CompoundsImpact on Potency
Light (UV-Vis)C9–N10 bond cleavagePterin-6-carboxaldehyde + p-aminobenzoylglutamateComplete loss
Heat (>40°C)Glutamate linkage hydrolysisPteroyl fragment + free glutamateComplete loss
Acidic pHDepurination at C62,4-Diaminopteridine-6-carboxaldehydePartial loss

These instability issues necessitated specialized storage (light-resistant containers, -20°C, inert atmosphere) and contributed to its discontinuation. The U.S. Environmental Protection Agency classifies Aminopterin as an "extremely hazardous substance" under the Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), mandating strict handling protocols [1] [3]. Despite these challenges, modern analytical techniques (e.g., HPLC-mass spectrometry) enable precise stability monitoring, supporting its investigational use in hybridoma selection media like HAT (Hypoxanthine-Aminopterin-Thymidine) for monoclonal antibody production [1].

Properties

CAS Number

54-62-6

Product Name

Aminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Solubility

3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; _x000B_4-Aminofolic Acid, 4-Aminopteroyl-L-glutamic Acid, 4-Amino-PGA; NSC 739; USP Methotrexate Related Compound B;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.